molecular formula C11H20N2O2S B5016400 N-{[(2-methoxyethyl)amino]carbonothioyl}cyclohexanecarboxamide

N-{[(2-methoxyethyl)amino]carbonothioyl}cyclohexanecarboxamide

Cat. No. B5016400
M. Wt: 244.36 g/mol
InChI Key: PJVXQLACXNSUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-methoxyethyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as SN-38, is a potent topoisomerase I inhibitor that is used in cancer treatment. SN-38 is a derivative of irinotecan, which is a prodrug that is converted to SN-38 in the body. SN-38 has been shown to be effective in the treatment of various types of cancer, including colorectal, lung, and ovarian cancer.

Mechanism of Action

N-{[(2-methoxyethyl)amino]carbonothioyl}cyclohexanecarboxamide inhibits the activity of topoisomerase I, which is an enzyme involved in DNA replication and transcription. Topoisomerase I is responsible for relieving the tension in DNA strands during replication and transcription. This compound binds to the topoisomerase I-DNA complex and prevents the enzyme from resealing the DNA strands, leading to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. The drug induces DNA damage and apoptosis, leading to cell death. This compound also inhibits the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase.

Advantages and Limitations for Lab Experiments

N-{[(2-methoxyethyl)amino]carbonothioyl}cyclohexanecarboxamide has several advantages as a research tool. The drug is potent and effective in inhibiting the growth of cancer cells, making it a valuable tool for studying cancer biology. However, the drug also has several limitations. This compound is toxic to normal cells and tissues, making it difficult to study the drug's effects in vivo. Additionally, the drug has a short half-life and is rapidly metabolized in the body, making it difficult to maintain therapeutic levels of the drug.

Future Directions

There are several future directions for research on N-{[(2-methoxyethyl)amino]carbonothioyl}cyclohexanecarboxamide. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Finally, there is a need for further research on the mechanisms of action of this compound and its effects on cancer cells.

Synthesis Methods

N-{[(2-methoxyethyl)amino]carbonothioyl}cyclohexanecarboxamide is synthesized from irinotecan, which is a semi-synthetic derivative of camptothecin. Irinotecan is converted to this compound in the liver by the enzyme carboxylesterase. The synthesis of irinotecan involves the reaction of camptothecin with various reagents to form the final product.

Scientific Research Applications

N-{[(2-methoxyethyl)amino]carbonothioyl}cyclohexanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of cancer. The drug has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been shown to be effective in combination with other chemotherapy drugs for the treatment of cancer.

properties

IUPAC Name

N-(2-methoxyethylcarbamothioyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-15-8-7-12-11(16)13-10(14)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVXQLACXNSUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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